Vitamin P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

These compounds are not actually vitamins but are a large class of polyphenol plant compounds found in deeply colored fruits, vegetables, cocoa, tea, and wine . Flavonoids are responsible for the color of many fruits and vegetables and provide plants with protection from ultraviolet rays and infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with ketones or aldehydes. The synthesis often involves the use of catalysts such as acids or bases to facilitate the reaction. For example, the synthesis of flavonoids can be achieved through the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base .

Industrial Production Methods: Industrial production of flavonoids typically involves the extraction of these compounds from plant sources. The extraction process can include methods such as solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods aim to maximize the yield and purity of flavonoids from plant materials .

Análisis De Reacciones Químicas

Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different compounds.

Common Reagents and Conditions:

Oxidation: Flavonoids can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride under mild conditions.

Substitution: Substitution reactions involve the replacement of functional groups in flavonoids with other groups.

Major Products Formed: The major products formed from these reactions depend on the specific flavonoid and the reaction conditions. For example, oxidation of flavonoids can lead to the formation of quinones, while reduction can produce dihydroflavonoids .

Aplicaciones Científicas De Investigación

Introduction to Vitamin P

This compound, historically associated with flavonoids, refers to a group of polyphenolic compounds that exhibit various health benefits. Initially identified for their role in enhancing the efficacy of vitamin C, these compounds have been recognized for their broader therapeutic applications, particularly in cardiovascular health, diabetes management, and cancer prevention.

Chemical Composition and Sources

This compound encompasses a wide range of compounds, primarily flavonoids such as quercetin, rutin, and catechins. These compounds are naturally found in various plant-based foods:

- Fruits : Apples, berries, citrus fruits

- Vegetables : Onions, kale

- Beverages : Tea, red wine

- Others : Cocoa

Table 1: Common Flavonoids and Their Sources

| Flavonoid | Common Sources | Notable Benefits |

|---|---|---|

| Quercetin | Apples, onions | Antioxidant, anti-inflammatory |

| Rutin | Buckwheat, citrus fruits | Vascular protection, antioxidant |

| Catechins | Green tea | Heart health, weight management |

Cardiovascular Health

Flavonoids are known to improve vascular endothelial function and reduce cardiovascular mortality rates. They enhance nitric oxide production, leading to better blood flow and lower blood pressure. Research indicates that regular consumption of flavonoid-rich foods can significantly decrease the risk of heart disease .

Diabetes Management

Studies have shown that flavonoids can improve glycemic control in individuals at risk for or diagnosed with type 2 diabetes. They enhance insulin secretion and increase glucose uptake by cells while also providing protective effects against insulin resistance .

Cancer Prevention

This compound compounds exhibit anticancer properties through various mechanisms:

- Inhibition of tumor growth : Flavonoids like rutin have been shown to induce apoptosis in cancer cells. For instance, studies on human colon cancer cells demonstrated that rutin can lead to significant reductions in tumor size and improved survival rates .

- Mechanism of Action : Flavonoids may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. They also modulate signaling pathways involved in cancer progression .

Neuroprotective Effects

Flavonoids help protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. Research has indicated that flavanols found in cocoa can enhance cognitive function and memory by improving cerebral blood flow .

Case Study 1: Rutin in Cancer Treatment

In a study involving human colon adenocarcinoma cell lines (Caco-2), rutin demonstrated significant cytotoxic effects. The treatment led to a marked reduction in cell viability and induced apoptosis through caspase-dependent mechanisms .

Case Study 2: Quercetin and Cardiovascular Health

A clinical trial assessed the impact of quercetin supplementation on patients with hypertension. Results showed a significant decrease in systolic and diastolic blood pressure after 12 weeks of treatment, highlighting its potential as a natural antihypertensive agent .

Mecanismo De Acción

Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by neutralizing reactive oxygen species and free radicals, thereby preventing cellular damage. Flavonoids also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, they can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, flavonoids can interact with cell surface receptors and transcription factors to regulate gene expression .

Comparación Con Compuestos Similares

Phenolic Acids: Found in fruits, vegetables, and grains, phenolic acids have antioxidant properties but are structurally simpler than flavonoids.

Tannins: Present in tea, coffee, and wine, tannins have astringent properties and are used in tanning leather.

Propiedades

Número CAS |

10163-13-0 |

|---|---|

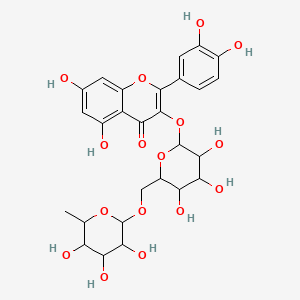

Fórmula molecular |

C27H28CdO16 |

Peso molecular |

720.9 g/mol |

Nombre IUPAC |

cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |

InChI |

InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |

Clave InChI |

QBDVYUHPWTYFNX-UHFFFAOYSA-L |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |

Key on ui other cas no. |

153-18-4 1340-08-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.